

common peak pattern problems in MLPA analysis and their solutions

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Compound of Interest

Compound Name: *D-Arabinono-1,4-lactone*

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MLPA Analysis Technical Support Center

Welcome to the MLPA Analysis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common peak pattern problems encountered during Multiplex Ligation-dependent Probe Amplification (MLPA) analysis. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve issues in your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues related to MLPA peak patterns.

FAQ 1: What are the characteristics of a successful MLPA reaction's peak pattern?

A successful MLPA reaction should exhibit a specific peak pattern when visualized by capillary electrophoresis. The dominant feature is a broad, typically off-scale peak between 190 and 210

nt, representing the amplified MLPA probes.[1] Individual fragments within this range are not usually visible. Other expected features include:

- Q-fragment peaks: These are visible around 145 and 150 nt and are used for DNA quantity estimation, especially when low amounts of sample DNA are used.[1]
- Primer remnants: Small peaks around 25 nt may be observed, which are remnants of primers and their breakdown products.[1]
- Non-specific peak: A broad peak between 95 and 110 nt is often present and is a result of non-specific amplification that does not affect the reaction.[1]

FAQ 2: My MLPA reaction failed. How can I troubleshoot using the peak pattern?

If a reaction fails, the large peak between 190 and 210 nt will be absent or significantly diminished.[2] The Q-fragment peaks at 145 and 150 nt are usually still present. If these Q-fragment peaks are also absent, it could indicate a complete failure of the polymerase activity due to inhibitors in the DNA sample or the omission of essential reagents like the probemix or polymerase.[1][2] To troubleshoot, it is recommended to compare the failed reaction's peak pattern to that of a successful reaction.[1][2]

Problem 1: Excessive Signal Sloping

Question: The signal intensity of my larger fragments is significantly lower than my smaller fragments. What causes this and how can I fix it?

Answer: This phenomenon is known as signal sloping. While some decrease in signal from shorter to longer fragments is expected (up to 60-70%), excessive sloping can obscure results.[3]

- Cause: This can be caused by sample contaminants, evaporation during hybridization, injection bias of the capillary system, or diffusion of MLPA products within the capillaries.[3]
- Solution:
 - Ensure high-quality DNA samples, free of contaminants like salts, phenol, or ethanol.[4]

- Minimize evaporation during the hybridization step.
- If sloping is observed in the size marker, it may indicate an issue with the capillary electrophoresis itself.[3]

Problem 2: Low MLPA Probe Peak Intensities

Question: The overall signal intensity of my MLPA probes is very low. What could be the reason?

Answer: Low signal intensities can lead to unreliable results due to a low signal-to-noise ratio.
[3]

- Cause: Potential causes include low input DNA amount, poor DNA quality, or issues with the MLPA reaction or capillary electrophoresis.[3][4]
- Solution:
 - Check the DNA quantity and quality. For low DNA input, the DQ fragments will be high; in this case, repeat the MLPA with a higher amount of template DNA.[3]
 - Ensure optimal performance of the capillary electrophoresis instrument.
 - Verify that the correct filter set matching the fluorescent dyes on the probes and size standard was used.[3]

Problem 3: High Background Signals or Shoulder Peaks

Question: I am observing a lot of non-specific signals and/or small peaks right next to my main probe peaks. What does this indicate?

Answer: High background and shoulder peaks (small peaks 1 base pair before or after the main peak) can interfere with accurate analysis.[3]

- Cause: This can be due to contamination of the capillary system or reagents. Low polymer concentrations during electrophoresis can also decrease peak resolution and increase background.[3]

- Solution:
 - To identify the source of contamination, run a blank MLPA reaction (with water instead of DNA) and/or run only formamide with the size standard on the capillary system.[3]
 - Ensure the use of fresh, high-quality reagents and a well-maintained capillary electrophoresis system.
 - Use the recommended polymer concentration for your instrument.[3]

Problem 4: Split Peaks

Question: Some or all of my probe peaks appear as doublets (split peaks). What is the cause of this?

Answer: Split peaks can be a sign of degraded DNA or high salt concentrations.[3]

- Cause: If most probes show split peaks, DNA degradation is a likely cause. If only a single probe is affected, it might be due to a probe design targeting a repetitive sequence, leading to enzyme slippage. High salt concentration in the injection mixture can also cause probes to form alternative secondary structures.[3]
- Solution:
 - Use high-quality, intact DNA.
 - Ensure the final injection mixture does not contain excessive salt. The volume of the MLPA product should not exceed 10% of the total injection mixture volume.[3]
 - Using high-quality formamide (Hi-Di formamide) and rerunning the same MLPA products may resolve the issue.[3]

Quantitative Data Summary

For optimal MLPA results, it is crucial to maintain experimental parameters within recommended ranges. The following table summarizes key quantitative data for MLPA analysis.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols

Protocol 1: Preparation of Injection Mixture for Capillary Electrophoresis

This protocol outlines the steps for preparing your MLPA PCR products for analysis on an ABI capillary electrophoresis device.


- Dilute PCR Product: Dilute the MLPA PCR product in ultrapure water. A starting dilution of 1:10 is recommended (e.g., 1 μ l of PCR product + 9 μ l of water).[1] The optimal dilution factor may require optimization.[1]
- Prepare Injection Mix: In a new plate, combine the following for each sample:
 - Diluted MLPA PCR product (e.g., 0.8 μ l).[4] The volume should not exceed 10% of the total injection mixture.[1][4]
 - Size Standard (e.g., 0.3 μ l ROX or 0.2 μ l LIZ GS 500).[4] The volume may need to be reduced if necessary.[1]
 - Hi-Di Formamide (e.g., 9 μ l or 12 μ l depending on the instrument).[4]
- Seal and Denature: Seal the injection plate. Heat the mixture for 3 minutes at 86°C, followed by cooling for 2 minutes at 4°C.[1][4] This brief heating step before electrophoresis is recommended.[1][4]

- Load and Run: Load the plate onto the capillary electrophoresis instrument and start the run. For the ABI-3500, a run voltage of 15 kV is recommended.[1]

Visual Guides

Troubleshooting Workflow for MLPA Peak Patterns

The following diagram illustrates a logical workflow for troubleshooting common MLPA peak pattern problems.

 **FULL PROTOCOL TRUNCATED**

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: A flowchart for troubleshooting common MLPA peak pattern issues.

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